O-Methyl chloroethanethioate

Description

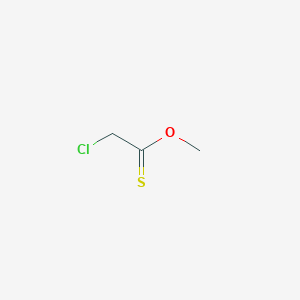

O-Methyl chloroethanethioate (chemical formula: C₃H₅ClOS) is a thioate ester characterized by an O-methyl group, a chloroethyl moiety, and a thioester functional group. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are extensively discussed in literature. The compound’s O-methyl and chloroethyl substituents influence its physicochemical properties, stability, and interactions with biological targets .

Properties

CAS No. |

89912-01-6 |

|---|---|

Molecular Formula |

C3H5ClOS |

Molecular Weight |

124.59 g/mol |

IUPAC Name |

O-methyl 2-chloroethanethioate |

InChI |

InChI=1S/C3H5ClOS/c1-5-3(6)2-4/h2H2,1H3 |

InChI Key |

SYIBLTAWTVJARC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl chloroethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: O-Methyl chloroethanethioate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride

Major Products Formed:

- Substituted derivatives (e.g., amides, ethers, thioethers)

- Sulfoxides and sulfones

- Alcohols and thiols

Scientific Research Applications

O-Methyl chloroethanethioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of O-Methyl chloroethanethioate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic substitution reactions to occur. The thioester group can undergo oxidation or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and toxicity of O-methyl chloroethanethioate can be contextualized by comparing it to structurally related compounds, focusing on substituent effects, receptor affinity, and ecotoxicological profiles.

Substituent Effects on Bioactivity

- O-Methylation and Activity: Evidence highlights that the number and position of O-methyl groups significantly modulate bioactivity. For example, compounds with two O-methyl groups (e.g., derivatives 17 and 19) exhibit optimal activity in primary screens, while those with none (compound 11) or four (compound 21) are inactive . This suggests a "sweet spot" for O-methylation, likely due to steric and electronic effects on molecular recognition. Implication for this compound: If this compound has a single O-methyl group, its activity may differ from analogs with multiple substitutions.

Chloroethyl vs. Other Halogenated Groups :

Chloroethyl substituents, as in chloroethane (C₂H₅Cl), are associated with moderate volatility (boiling point: 12.3°C) and reactivity with alkali metals . In contrast, fluorinated or brominated analogs often exhibit distinct electronic properties and binding affinities. For instance, o-fluoro derivatives (e.g., (S)-8) show high 5-HT₁A receptor affinity comparable to O-methyl analogs , suggesting halogen type critically impacts target engagement.

Receptor Affinity and QSAR Insights

- QSAR Analysis: A Hansch analysis of O-methyl, o-fluoro, and o-t-butyl derivatives (compounds (S)-1–(S)-16) revealed that steric and electronic parameters govern 5-HT₁A receptor binding. The O-methyl derivative (S)-2 exhibited nanomolar affinity, comparable to the antagonist WB4101, indicating that methyl groups enhance hydrophobic interactions without excessive steric hindrance . Implication: this compound’s chloroethyl group may reduce receptor affinity compared to smaller substituents (e.g., methyl or fluoro) due to increased steric bulk.

Antimicrobial and Ecotoxicological Profiles

- For example, p- and o-aniline O-ethyl oximes showed moderate activity against C. albicans (MIC = 0.21 µM), but O-methylation alone was insufficient to improve efficacy . Implication: this compound may lack intrinsic antimicrobial activity but could serve as a synergist with other agents.

- Ecotoxicology: O-Methyl ethers of oximes displayed acute toxicity in aquatic organisms (e.g., Daphnia class III toxicity), though β-cyclocitral O-methyl ether was less toxic . Implication: this compound’s chloroethyl group may exacerbate ecotoxicity compared to non-halogenated thioates.

Table 1: Comparative Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.